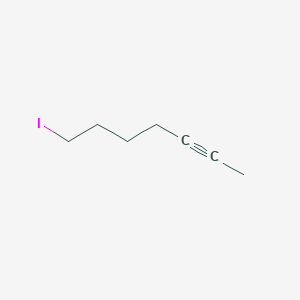

7-Iodohept-2-yne

Description

Properties

CAS No. |

70396-14-4 |

|---|---|

Molecular Formula |

C7H11I |

Molecular Weight |

222.07 g/mol |

IUPAC Name |

7-iodohept-2-yne |

InChI |

InChI=1S/C7H11I/c1-2-3-4-5-6-7-8/h4-7H2,1H3 |

InChI Key |

RHWYHZXYFWSACB-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCCCCI |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Iodohept-2-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Iodohept-2-yne is a valuable chemical intermediate characterized by a terminal alkyne and a primary iodide. This unique bifunctionality makes it a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on experimental details to aid in its practical application.

Core Chemical Properties

While comprehensive experimental data for this compound is not widely published in commercially available databases, its fundamental properties can be summarized.[1][2] Further experimental determination of properties such as boiling point, density, and solubility is recommended for precise applications.

| Property | Value | Source |

| CAS Number | 70396-14-4 | [1] |

| Molecular Formula | C₇H₁₁I | [2] |

| Molecular Weight | 222.07 g/mol | [2] |

| Appearance | Clear solution (presumed) | [2] |

| LogP | 2.615 | [2] |

Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of this compound.

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (126 MHz, CDCl₃) |

| δ = 3.20 (t, J = 7.0 Hz, 2H) | δ = 79.2, 75.7 |

| δ = 2.19 – 2.13 (m, 2H) | δ = 36.6, 28.4, 22.7, 18.0 |

| δ = 1.98 – 1.88 (m, 2H) | δ = 3.1 |

| δ = 1.77 (t, J = 2.6 Hz, 3H) |

Synthesis of this compound

The primary route for the synthesis of this compound involves the iodination of a corresponding alcohol precursor, hept-5-yn-1-ol. This transformation can be achieved through various established methods for converting primary alcohols to primary iodides.

Logical Synthesis Workflow:

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis from Hept-5-yn-1-ol

This protocol is based on standard iodination procedures for primary alcohols (Appel reaction).

Materials:

-

Hept-5-yn-1-ol

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Iodine (I₂)

-

Dichloromethane (CH₂Cl₂) or a mixture of Diethyl ether (Et₂O) and Acetonitrile (MeCN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine and imidazole in the chosen solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add iodine crystals in portions to the stirred solution. The reaction mixture will typically turn into a yellowish slurry.

-

Add hept-5-yn-1-ol dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the combined organic layers sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Reactivity and Applications in Synthesis

The dual functionality of this compound makes it a versatile reagent in organic synthesis. The terminal alkyne can participate in a variety of reactions, including deprotonation followed by nucleophilic attack, and various coupling reactions. The primary iodide is susceptible to nucleophilic substitution.

Reaction Workflow Example: N-Alkylation

References

An In-depth Technical Guide to the Synthesis of 7-Iodohept-2-yne

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 7-iodohept-2-yne, a valuable building block in organic chemistry. The document details a reliable synthetic protocol, presents key quantitative data in a structured format, and includes a visualization of the experimental workflow.

Introduction

This compound is a chemical intermediate with the molecular formula C₇H₁₁I and a molecular weight of 222.07 g/mol . Its structure features a seven-carbon chain with an internal alkyne between carbons 2 and 3, and a terminal iodine atom at position 7. This bifunctional nature makes it a versatile reagent in a variety of chemical transformations, including cross-coupling reactions and the introduction of functionalized alkyl chains in the synthesis of more complex molecules.

Synthetic Approach

The most common and efficient method for the synthesis of this compound is through the iodination of the corresponding primary alcohol, hept-2-yn-1-ol. This transformation is typically achieved using an Appel-type reaction, which involves the use of triphenylphosphine (PPh₃) and iodine (I₂). This method is known for its mild reaction conditions and good yields.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

| Property | Hept-2-yn-1-ol (Starting Material) | This compound (Product) |

| CAS Number | 1002-36-4[1] | 70396-14-4[2] |

| Molecular Formula | C₇H₁₂O | C₇H₁₁I |

| Molecular Weight | 112.17 g/mol [1] | 222.07 g/mol |

| Boiling Point | 85-87 °C (15 mmHg) | Not available |

| Density | 0.862 g/mL | Not available |

| Appearance | Colorless liquid | Not available |

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from hept-2-yn-1-ol.

Materials:

-

Hept-2-yn-1-ol

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Iodine (I₂)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hept-2-yn-1-ol, triphenylphosphine (1.5 equivalents), and imidazole (2.0 equivalents) in anhydrous dichloromethane.

-

Addition of Iodine: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of iodine (1.5 equivalents) in dichloromethane to the flask with stirring. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir until the brown color of the iodine disappears.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

A Technical Guide to 7-Iodohept-2-yne: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 7-Iodohept-2-yne, a specialized chemical intermediate. While not a widely cataloged compound, this guide outlines its chemical identity, a plausible synthetic route, and its potential applications in the field of drug discovery and organic synthesis, with a focus on cross-coupling reactions.

Chemical Identification and Properties

This compound is an internal iodoalkyne. A specific CAS Number, 70396-14-4, has been assigned to this compound.[1][2][3] Iodoalkynes are recognized as highly reactive and versatile building blocks in organic chemistry.[4]

The physicochemical properties of this compound are summarized in the table below. These are based on its chemical structure and comparisons with similar alkynes.[5][6][7]

| Property | Value | Source |

| CAS Number | 70396-14-4 | [1][2][3] |

| Molecular Formula | C₇H₁₁I | [1][2] |

| Molecular Weight | 222.07 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 7-Iod-2-heptin, 7-iodo-2-heptyne, 5-heptyne-1-yl iodide | [1] |

| Appearance | (Not specified, likely a liquid) | |

| Boiling Point | Higher than corresponding alkanes/alkenes | [5][7] |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents | [6][7] |

Synthesis of Iodoalkynes: Experimental Protocol

Iodoalkynes are valuable intermediates for forming carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds.[8] A variety of methods exist for the synthesis of 1-iodoalkynes from terminal alkynes.[9][10][11] One effective method involves the use of N-iodosuccinimide (NIS) as the iodinating agent, catalyzed by a mild base.[4]

Protocol: Base-Catalyzed Iodination of a Terminal Alkyne

This protocol is a general procedure that can be adapted for the synthesis of iodoalkynes.

Materials:

-

Terminal alkyne (1.0 eq)

-

N-iodosuccinimide (NIS) (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (0.03 eq)

-

Tetrabutylammonium bromide (TBAB) (0.03 eq)

-

Methanol (CH₃OH)

Procedure:

-

To a solution of the terminal alkyne in methanol, add NIS, K₂CO₃, and TBAB.

-

Stir the reaction mixture at 40°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes.

-

Upon completion, quench the reaction and perform a work-up with an organic solvent (e.g., ethyl acetate) and water.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield the 1-iodoalkyne.[4]

Core Application: The Sonogashira Cross-Coupling Reaction

A primary application for iodoalkynes like this compound is the Sonogashira cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[12] It is widely used in the synthesis of complex molecules, including pharmaceuticals and natural products, due to its mild reaction conditions.[12]

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for a palladium-catalyzed Sonogashira coupling.[13][14][15]

Materials:

-

Aryl Halide (e.g., 4-iodotoluene) (1.0 eq)

-

Terminal Alkyne (e.g., trimethylsilylacetylene) (1.1 - 1.2 eq)[13][16]

-

Pd(PPh₃)₂Cl₂ (0.05 eq)

-

Copper(I) iodide (CuI) (0.025 eq)

-

Solvent with a base (e.g., Triethylamine or Diisopropylamine in THF)[13][14]

Procedure:

-

In a reaction vessel, dissolve the aryl halide in the solvent.

-

Sequentially add the Pd(PPh₃)₂Cl₂ catalyst, CuI co-catalyst, the base (if not the solvent), and the terminal alkyne.[14]

-

Stir the reaction at room temperature for several hours, monitoring completion by TLC.[14][15]

-

Once the reaction is complete, dilute the mixture with a solvent like diethyl ether and filter it through a pad of Celite®.[14]

-

Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[14]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under vacuum.[14]

-

Purify the resulting product by flash column chromatography on silica gel.[14]

Visualized Workflows

Diagram 1: Conceptual Synthesis of an Iodoalkyne

Caption: Conceptual workflow for the synthesis of an iodoalkyne.

Diagram 2: Sonogashira Coupling Signaling Pathway

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

References

- 1. hept-2-yne-Molbase [molbase.com]

- 2. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 3. This compound | CAS#:70396-14-4 | Chemsrc [chemsrc.com]

- 4. Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Novel and Efficient Synthesis of 1-Iodoalkynes [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Iodoalkyne synthesis by iodination or substitution [organic-chemistry.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. scribd.com [scribd.com]

- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 16. thalesnano.com [thalesnano.com]

Technical Guide: 7-Iodohept-2-yne

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the physicochemical properties and synthetic methodologies related to 7-Iodohept-2-yne, a key intermediate in organic synthesis.

Core Physicochemical Data

This compound is a haloalkyne, a class of compounds recognized as versatile building blocks in a variety of synthetic transformations. Its reactivity makes it suitable for applications in cross-coupling reactions and nucleophilic additions. The fundamental quantitative data for this compound are summarized below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 70396-14-4 |

| Molecular Formula | C₇H₁₁I |

| Molecular Weight | 222.07 g/mol |

| Exact Mass | 221.99092 u |

Note: Molecular weight is calculated using the standard atomic weights of Carbon (12.011 g/mol ), Hydrogen (1.008 g/mol ), and Iodine (126.904 g/mol ).

Synthetic Protocol: Preparation of this compound

The following is a representative experimental protocol for the synthesis of this compound from its corresponding alcohol, hept-5-yn-1-ol. The procedure involves a two-step process: conversion of the alcohol to a tosylate, followed by a Finkelstein reaction to yield the final iodoalkyne.

Step 2.1: Synthesis of Hept-5-yn-1-yl Tosylate

-

Reagents & Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve hept-5-yn-1-ol (1 equivalent) in anhydrous pyridine at 0°C.

-

Reaction: Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the solution, ensuring the temperature does not exceed 5°C.

-

Monitoring: Stir the reaction mixture at 0°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether (3x volumes).

-

Purification: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

Step 2.2: Synthesis of this compound (Finkelstein Reaction)

-

Reagents & Setup: In a round-bottom flask, dissolve the crude hept-5-yn-1-yl tosylate (1 equivalent) from the previous step in acetone.

-

Reaction: Add sodium iodide (1.5 equivalents) to the solution. Fit the flask with a reflux condenser and heat the mixture to reflux.

-

Monitoring: Stir the reaction at reflux for 12-18 hours. The formation of a white precipitate (sodium tosylate) indicates the reaction is proceeding. Monitor for the disappearance of the starting material by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitate. Evaporate the acetone solvent under reduced pressure.

-

Purification: Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Logical & Experimental Workflows

Visualizing the process from precursor to final, characterized product is crucial for laboratory planning. The following diagrams illustrate the synthetic pathway and a general characterization workflow.

Caption: Synthetic route to this compound from the parent alcohol.

Caption: General workflow for the purification and characterization of this compound.

An In-Depth Technical Guide to the NMR Spectrum of 7-Iodohept-2-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectrum of 7-iodohept-2-yne. Due to the limited availability of experimental spectral data in public databases, this guide utilizes highly accurate predictive models to delinate the ¹H and ¹³C NMR characteristics of this compound. This document also outlines a standard experimental protocol for the acquisition of NMR spectra for haloalkynes, providing a comprehensive resource for researchers working with this and similar molecules.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms that provide reliable estimations of chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | 1.77 | t | 2.6 |

| H4 | 2.21 | tq | 7.1, 2.6 |

| H5 | 1.60 | p | 7.2 |

| H6 | 1.91 | p | 7.0 |

| H7 | 3.21 | t | 6.8 |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Data for this compound

| Position | Chemical Shift (δ, ppm) |

| C1 | 3.5 |

| C2 | 74.8 |

| C3 | 77.4 |

| C4 | 18.4 |

| C5 | 31.5 |

| C6 | 32.8 |

| C7 | 6.4 |

Solvent: CDCl₃, Frequency: 100 MHz

Molecular Structure and NMR Assignments

The structure of this compound with predicted ¹H and ¹³C chemical shifts is illustrated below. This visualization aids in the correlation of the spectral data with the molecular structure.

Caption: Structure of this compound with atom numbering and predicted NMR chemical shifts.

Experimental Protocol for NMR Spectrum Acquisition

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of haloalkynes such as this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube to prevent shimming issues.

NMR Spectrometer Setup

The following parameters are recommended for a 400 MHz NMR spectrometer:

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets.

-

Spectral Width: 200-250 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.

-

Temperature: 298 K.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

-

Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

Caption: A flowchart outlining the key stages of an NMR experiment and subsequent data analysis.

An In-depth Technical Guide to the Infrared Spectroscopy of 7-Iodohept-2-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 7-iodohept-2-yne, a molecule of interest in synthetic chemistry and potentially in drug development. While a direct experimental spectrum is not publicly available, this document extrapolates the key spectral features based on the characteristic vibrational frequencies of its constituent functional groups. This guide also outlines a standard experimental protocol for obtaining such a spectrum and visualizes the analytical workflow.

Predicted Infrared Absorption Data for this compound

The structure of this compound comprises an internal alkyne, a saturated hydrocarbon chain, and a primary alkyl iodide. Each of these functional groups gives rise to characteristic absorption bands in the infrared spectrum. The following table summarizes the expected quantitative data.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H Stretching (sp³ hybridized) | Alkyl Chain | 2850 - 2975 | Strong | Corresponds to the stretching of C-H bonds in the methylene (-CH₂) and methyl (-CH₃) groups of the heptyl chain.[1][2] |

| C≡C Stretching | Internal Alkyne | 2100 - 2260 | Weak | This band is characteristic of the carbon-carbon triple bond stretch. In internal, unsymmetrical alkynes, the peak is typically weak.[3][4][5] |

| CH₂/CH₃ Bending (Scissoring/Rocking) | Alkyl Chain | 1370 - 1470 | Medium | These absorptions arise from the bending vibrations of the C-H bonds in the alkyl chain.[1][2] |

| C-I Stretching | Alkyl Iodide | 500 - 600 | Medium-Strong | This absorption is due to the stretching of the carbon-iodine bond. The exact position can be influenced by the surrounding molecular structure.[1][2] |

Note: As this compound is an internal alkyne, it will not exhibit the characteristic ≡C-H stretching peak typically observed for terminal alkynes around 3300 cm⁻¹.[3][4]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The following is a detailed methodology for obtaining the infrared spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

Objective: To acquire a high-resolution infrared spectrum of this compound in the range of 4000-400 cm⁻¹.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

-

Sample of this compound (liquid)

-

Micropipette

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

-

Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with the chosen solvent and a lint-free wipe.

-

Once the crystal is dry, collect a background spectrum. This will account for the absorbance of the crystal and the atmosphere.

-

-

Sample Application:

-

Using a micropipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered by the sample.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum should be recorded in absorbance or transmittance mode over the desired wavenumber range.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum of the sample.

-

Perform a baseline correction if necessary to ensure the baseline is flat.

-

Label the significant peaks with their corresponding wavenumbers.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with the appropriate solvent and lint-free wipes to remove all traces of the sample.

-

Visualization of Experimental and Analytical Workflow

The following diagrams illustrate the logical flow of the infrared spectroscopy process, from sample preparation to data interpretation.

Caption: Workflow for Infrared Spectroscopy Analysis.

Caption: Functional Groups and Vibrational Modes.

References

- 1. infrared spectrum of 1-iodopropane C3H7I CH3CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. infrared spectrum of 2-iodopropane C3H7I CH3CHICH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IR spectrum: Alkynes [quimicaorganica.org]

Stability and Storage of 7-Iodohept-2-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 7-Iodohept-2-yne, a valuable intermediate in organic synthesis. Due to its chemical structure, featuring both an iodo-functional group and an internal alkyne, this compound exhibits sensitivities that require careful handling and storage to ensure its integrity and purity over time. This document outlines the known stability profile, recommended storage conditions, potential decomposition pathways, and standardized protocols for stability assessment.

Core Stability Characteristics

This compound is susceptible to degradation primarily through exposure to light and elevated temperatures. The carbon-iodine bond is known to be labile, particularly to photolytic cleavage, while the alkyne functionality can be prone to oxidation and other reactions under non-optimal conditions.

Summary of Stability and Storage Recommendations

| Parameter | Recommendation/Observation | Rationale |

| Light Exposure | Store in amber or opaque containers. Minimize exposure to ambient and UV light during handling. | The carbon-iodine bond is susceptible to photolytic cleavage, leading to the formation of radical species and subsequent decomposition. |

| Temperature | Refrigerate at 2-8°C for long-term storage. | Lower temperatures slow down the rate of potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation of the alkyne and other sensitive parts of the molecule. |

| Moisture | Keep in a tightly sealed container in a dry environment. | Prevents potential hydrolysis or reaction with water. |

| Purity | Use high-purity material, as impurities can catalyze decomposition. | Acidic or basic impurities can promote side reactions. |

Potential Decomposition Pathways

While specific degradation studies on this compound are not extensively published, based on the known reactivity of iodoalkynes, the following decomposition pathways are plausible:

-

Photolytic Cleavage: Upon exposure to light, particularly UV radiation, the C-I bond can undergo homolytic cleavage to generate a heptynyl radical and an iodine radical. These reactive intermediates can then lead to a variety of byproducts, including dimers, oligomers, and reaction products with solvents or other molecules.

-

Thermal Decomposition: At elevated temperatures, the molecule may undergo elimination or rearrangement reactions. The specific pathway is dependent on the conditions, but could involve the loss of HI or other fragmentation processes.

-

Oxidation: The alkyne moiety can be susceptible to oxidation, especially in the presence of air and light, potentially leading to the formation of ketones, carboxylic acids, or other oxygenated species.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, standardized stress testing protocols can be employed. The following methodologies are based on the International Council for Harmonisation (ICH) guidelines for photostability (Q1B) and general principles of thermal stability testing.

Photostability Testing

Objective: To evaluate the intrinsic photostability of this compound and identify potential photodegradation products.

Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound in a suitable inert solvent (e.g., acetonitrile, cyclohexane) at a known concentration (e.g., 1 mg/mL).

-

Place the solutions in chemically inert, transparent containers (e.g., quartz cuvettes or borosilicate glass vials).

-

Prepare "dark" control samples by wrapping identical containers in aluminum foil to exclude light.

-

-

Light Exposure:

-

Expose the samples to a light source that provides a combination of visible and UV light. According to ICH Q1B, the overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours per square meter.[1][2]

-

A calibrated photostability chamber equipped with a xenon lamp or a combination of cool white fluorescent and near-UV lamps is recommended.

-

Place the "dark" control samples alongside the exposed samples to monitor for any thermal degradation occurring during the experiment.

-

-

Analysis:

-

At specified time points, withdraw aliquots from both the exposed and control samples.

-

Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.

-

Characterize any significant degradation products using techniques such as LC-MS and NMR.

-

Thermal Stability Testing

Objective: To determine the rate of thermal degradation and the shelf-life of this compound under various temperature conditions.

Methodology:

-

Sample Preparation:

-

Place neat samples of this compound, or solutions in a high-boiling inert solvent, into sealed vials under an inert atmosphere.

-

Prepare multiple sets of samples for each temperature condition.

-

-

Storage Conditions:

-

Store the samples at a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) in calibrated stability ovens.

-

Include a control set stored at the recommended long-term storage temperature (e.g., 4°C).

-

-

Analysis:

-

At predetermined time intervals, remove a vial from each temperature condition.

-

Allow the vial to cool to room temperature before opening.

-

Quantify the purity of the sample using a suitable analytical method (e.g., HPLC, GC-MS).

-

Plot the concentration of this compound versus time for each temperature to determine the degradation kinetics.

-

The data can be used to estimate the shelf-life at the recommended storage temperature using Arrhenius calculations.

-

Visualizing Stability Factors and Decomposition

The following diagram illustrates the key factors that can influence the stability of this compound and its potential degradation pathways.

Caption: Factors influencing this compound stability.

By understanding these stability factors and implementing the recommended storage and handling procedures, researchers can ensure the quality and reliability of this compound for their scientific endeavors. For critical applications, it is highly recommended to perform periodic purity checks of the stored material.

References

Technical Guide: Physicochemical Characterization of 7-Iodohept-2-yne

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document serves as a comprehensive technical guide on the solubility profile of 7-Iodohept-2-yne, a compound of interest in synthetic chemistry and potential drug discovery pipelines. While specific experimental data for this compound is not publicly available, this guide outlines the standard methodologies for determining solubility, presents a template for data organization, and discusses the critical importance of this parameter in research and development.

Introduction to this compound and the Importance of Solubility

This compound is an organic molecule featuring both an iodo group and an internal alkyne. Such functional groups make it a versatile building block in organic synthesis, potentially for the construction of more complex molecules with biological activity. In the context of drug development, understanding the solubility of a lead compound is a cornerstone of its developability profile. Solubility in various media—from aqueous buffers to organic solvents—governs its behavior in biological assays, its formulation possibilities, and its pharmacokinetic properties such as absorption and distribution.

A comprehensive solubility profile is therefore essential for:

-

Reaction Condition Optimization: Selecting appropriate solvents for chemical reactions and purifications.

-

Biological Screening: Ensuring the compound is sufficiently dissolved in assay media to produce reliable biological data.

-

Formulation Development: Creating stable and bioavailable formulations for in vivo studies.

-

Predictive Modeling: Informing computational models of absorption, distribution, metabolism, and excretion (ADME).

Quantitative Solubility Data

While specific experimental values for this compound are not available in published literature, the following table provides the standard format for presenting such data. Researchers are encouraged to use this structure when determining and reporting the solubility of this and similar compounds.

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| Water (pH 7.4) | 25 | Shake-Flask | Data Not Available | Data Not Available | |

| Phosphate-Buffered Saline | 25 | Shake-Flask | Data Not Available | Data Not Available | |

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-Based | Data Not Available | Data Not Available | |

| Ethanol | 25 | HPLC-Based | Data Not Available | Data Not Available | |

| Methanol | 25 | HPLC-Based | Data Not Available | Data Not Available | |

| Dichloromethane (DCM) | 25 | Gravimetric | Data Not Available | Data Not Available | |

| Hexanes | 25 | Gravimetric | Data Not Available | Data Not Available |

Experimental Protocol: Determining Thermodynamic Solubility using the Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method (OECD Guideline 105). This protocol provides a detailed methodology for its implementation.

3.1. Principle

An excess amount of the solid compound (this compound) is agitated in a specific solvent system at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

3.2. Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected solvents (e.g., Water, PBS, DMSO)

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

3.3. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen analytical solvent (e.g., acetonitrile or methanol) to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., 2 mL of pH 7.4 phosphate buffer) to the vial.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Sample Extraction: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining particulates.

-

Dilution and Analysis: Dilute the filtered supernatant with the analytical solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC method. Determine the concentration of this compound by comparing the peak area to the calibration curve.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the result in mg/mL or mol/L.

Visualized Workflow and Logical Diagrams

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship between solubility and key aspects of drug development.

Caption: Workflow for Shake-Flask Solubility Determination.

Commercial Availability and Synthesis of 7-Iodohept-2-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and a detailed synthetic protocol for 7-Iodohept-2-yne (CAS No. 70396-14-4), a valuable building block in organic synthesis and drug discovery. The information is curated for researchers, scientists, and professionals in drug development who require reliable sourcing and synthetic methodologies for this compound.

Commercial Availability

This compound is available from several chemical suppliers, primarily on a request basis. The purity levels are generally suitable for research and development purposes. Below is a summary of suppliers who list this compound in their catalogs. Pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | CAS Number | Purity | Available Quantities | Contact for Pricing |

| Molbase[1] | 70396-14-4 | 98% | 1 kg | Request for Quotation |

| Career Henan Chemical Co., Ltd.[2][3] | 70396-14-4 | 85.0-99.8% | Up to 110 kg/week | Request for Quotation |

| Chemsrc[4][5] | 70396-14-4 | Not specified | Not specified | Inquire with listed suppliers |

| Hangzhou J&H Chemical Co., Ltd.[1] | 70396-14-4 | 98% | 1 kg | Request for Quotation |

| Dayang Chem (Hangzhou) Co., Ltd.[1] | 70396-14-4 | 98% | 1 g | Request for Quotation |

Experimental Protocol: Synthesis of this compound

Reaction:

Hept-2-yn-1-ol + I₂/PPh₃/Imidazole → this compound

Materials and Reagents:

-

Hept-2-yn-1-ol

-

N-Iodosuccinimide (NIS)

-

Potassium Carbonate (K₂CO₃) or 4-Dimethylaminopyridine (DMAP)

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

-

Saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add hept-2-yne (1.0 equivalent).

-

Solvent and Reagents: Dissolve the hept-2-yne in acetonitrile or dichloromethane (approximately 0.1-0.2 M concentration).

-

Addition of Base and NIS: Add a catalytic amount of a mild base such as potassium carbonate (K₂CO₃, 0.2 equivalents) or 4-dimethylaminopyridine (DMAP, 0.1 equivalents). To this mixture, add N-iodosuccinimide (NIS, 1.1 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Note: This is an adapted general protocol and may require optimization for yield and purity.

Visualizations

To further clarify the procurement and synthesis processes, the following diagrams are provided.

Caption: Procurement Workflow for this compound.

Caption: Synthetic Pathway for this compound.

References

- 1. Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Efficient synthesis of 1-iodoalkynes via Al 2 O 3 mediated reaction of terminal alkynes and N -iodosuccinimide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00251H [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. This compound | CAS#:70396-14-4 | Chemsrc [chemsrc.com]

A Comprehensive Technical Review of 7-Iodohept-2-yne and the Broader Class of Iodoalkynes

Introduction

7-Iodohept-2-yne is an organic compound with the chemical formula C₇H₁₁I. While specific literature detailing the synthesis, characterization, and application of this compound is notably scarce, this review aims to provide a comprehensive technical guide by examining the broader class of iodoalkynes. By exploring general methodologies for the synthesis and characterization of these valuable synthetic intermediates, we can infer the properties and potential applications of this compound. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and utilization of functionalized alkynes.

Iodoalkynes are important building blocks in organic synthesis due to their versatility in forming carbon-carbon and carbon-heteroatom bonds through various coupling reactions. The presence of the iodine atom allows for a range of transformations, making them key intermediates in the synthesis of complex molecules, including pharmaceuticals and materials science applications.

Synthesis of Iodoalkynes: General Methodologies

The synthesis of 1-iodoalkynes from terminal alkynes is a common and effective strategy. Several methods have been developed, often involving an electrophilic iodination source. Below are summaries of common synthetic approaches that could be adapted for the preparation of this compound from hept-2-yne.

Table 1: Overview of Synthetic Protocols for 1-Iodoalkynes

| Method | Iodinating Agent | Catalyst/Reagent | Solvent | Temperature | Yield Range | Reference |

| 1 | N-Iodosuccinimide (NIS) | γ-Al₂O₃ | Acetonitrile | 80 °C | Good to Excellent | [1][2][3] |

| 2 | Zinc Iodide (ZnI₂) | tert-Butyl nitrite, Triethylamine | Chloroform | Room Temp. | Good | [4] |

| 3 | Potassium Iodide (KI) | Copper(I) Iodide (CuI), (Diacetoxyiodo)benzene | Not specified | Mild | Good to Excellent | [5] |

| 4 | Molecular Iodine (I₂) | Various (e.g., bases, oxidizing agents) | Various | Various | Variable | [6][7] |

| 5 | N-Iodosuccinimide (NIS) | Acetic Acid | Not specified | Not specified | Very Good | [5] |

Detailed Experimental Protocol: Al₂O₃-Mediated Iodination of a Terminal Alkyne

The following is a representative experimental protocol for the synthesis of a 1-iodoalkyne using N-iodosuccinimide (NIS) and alumina (γ-Al₂O₃), which is noted for its efficiency and good functional group tolerance.[1][2][3] This protocol could be hypothetically applied to the synthesis of an iodoalkyne.

Materials:

-

Terminal alkyne (1.0 mmol)

-

N-Iodosuccinimide (NIS) (1.1 mmol)

-

Neutral γ-Al₂O₃ (1.3 mmol)

-

Acetonitrile (CH₃CN)

-

4 Å Molecular Sieves (optional, but may improve yield)

Procedure:

-

To a solution of the terminal alkyne in acetonitrile, add N-iodosuccinimide, neutral γ-Al₂O₃, and 4 Å molecular sieves.

-

Stir the reaction mixture at 80 °C for 1 hour.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid components (Al₂O₃ and molecular sieves) and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-iodoalkyne.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and purification of a 1-iodoalkyne.

Caption: General workflow for the synthesis and purification of a 1-iodoalkyne.

Spectroscopic Characterization of Iodoalkynes

The characterization of iodoalkynes relies on standard spectroscopic techniques. While specific data for this compound is not available, the expected spectral features can be inferred from the general characteristics of this class of compounds.

Table 2: Expected Spectroscopic Data for a Representative Iodoalkyne

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the specific protons in the molecule. The chemical shifts will depend on the surrounding functional groups. |

| ¹³C NMR | Two characteristic signals for the alkyne carbons. The carbon attached to the iodine will be significantly downfield. |

| IR Spectroscopy | A weak to medium absorption band for the C≡C stretch, typically in the range of 2100-2260 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of iodine (mass 127) will be evident in the isotopic pattern. |

Applications in Drug Development and Signaling Pathways

Currently, there is no specific information in the scientific literature linking this compound to applications in drug development or its involvement in any signaling pathways. However, iodoalkynes, in general, are valuable precursors for the synthesis of biologically active molecules. They can participate in various coupling reactions, such as Sonogashira, Suzuki, and Negishi couplings, to build more complex molecular architectures. The iodine moiety can be replaced with a variety of other functional groups, making iodoalkynes versatile intermediates in medicinal chemistry for the synthesis of potential drug candidates.

Conclusion and Future Directions

While this compound remains a sparsely documented compound, this review provides a framework for its potential synthesis and characterization based on the well-established chemistry of iodoalkynes. The lack of specific data highlights an opportunity for further research to synthesize and characterize this compound, and to explore its potential applications in organic synthesis and medicinal chemistry. Future work could involve the development of an optimized synthesis for this compound, a thorough spectroscopic characterization, and an investigation of its reactivity in various coupling reactions. Such studies would contribute to a better understanding of this and other functionalized alkynes and could uncover novel applications in science and technology.

References

- 1. Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Efficient synthesis of 1-iodoalkynes via Al 2 O 3 mediated reaction of terminal alkynes and N -iodosuccinimide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00251H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Iodoalkyne synthesis by iodination or substitution [organic-chemistry.org]

- 6. Iodination - Wordpress [reagents.acsgcipr.org]

- 7. researchgate.net [researchgate.net]

physical appearance of 7-Iodohept-2-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Iodohept-2-yne is a chemical compound with the molecular formula C₇H₁₁I. It belongs to the class of alkynes, specifically a hept-2-yne derivative with an iodine atom at the 7-position. Due to the presence of both an alkyne functional group and a terminal iodo group, this molecule holds potential as a versatile building block in organic synthesis. The alkyne moiety can participate in various coupling reactions and functional group transformations, while the iodo group is a good leaving group, making it suitable for nucleophilic substitution and cross-coupling reactions. This technical guide provides a summary of the available physical and chemical data for this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₁I | [1][3] |

| Molecular Weight | 222.07 g/mol | [3] |

| CAS Number | 70396-14-4 | [3] |

| Appearance | Clear solution | [1][2] |

| Purity | 85.0-99.8% | [1] |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the public domain based on the conducted searches. However, a plausible synthetic route can be inferred from common organic chemistry transformations. A likely precursor for this compound is hept-2-yn-1-ol. The synthesis would involve the conversion of the primary alcohol to a good leaving group, followed by nucleophilic substitution with iodide.

Postulated Experimental Protocol: Two-Step Synthesis from Hept-2-yn-1-ol

Step 1: Tosylation of Hept-2-yn-1-ol

In a reaction vessel, hept-2-yn-1-ol would be dissolved in a suitable aprotic solvent, such as dichloromethane or diethyl ether, and cooled in an ice bath. A base, typically pyridine or triethylamine, would be added, followed by the slow addition of p-toluenesulfonyl chloride (tosyl chloride). The reaction would be stirred at a low temperature and then allowed to warm to room temperature. The purpose of this step is to convert the hydroxyl group into a tosylate, which is an excellent leaving group.

Step 2: Iodination of Hept-2-yn-1-yl tosylate

The resulting tosylate from Step 1 would then be treated with a source of iodide ions, such as sodium iodide, in a polar aprotic solvent like acetone or dimethylformamide. This reaction, a Finkelstein reaction, proceeds via an Sₙ2 mechanism, where the iodide ion displaces the tosylate group to yield this compound. The reaction mixture would likely be heated to facilitate the substitution. After the reaction is complete, an aqueous workup followed by extraction and purification by column chromatography would be necessary to isolate the final product.

Spectroscopic Characterization

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed literature. For unambiguous structure confirmation and purity assessment, the following analyses would be essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group adjacent to the alkyne, the methylene groups of the alkyl chain, and the methylene group attached to the iodine atom. The chemical shift of the protons on the carbon bearing the iodine (C-7) would be significantly downfield due to the deshielding effect of the iodine atom.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the two sp-hybridized carbons of the alkyne bond, the methyl carbon, and the methylene carbons. The carbon atom bonded to iodine (C-7) would exhibit a signal at a characteristic upfield chemical shift due to the "heavy atom effect" of iodine.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a characteristic, though weak, absorption band for the C≡C triple bond stretch in the region of 2100-2260 cm⁻¹. The C-H stretching vibrations of the alkyl chain would appear around 2850-3000 cm⁻¹, and the C-I stretching vibration would be observed in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (222.07 g/mol ). A characteristic fragmentation pattern would also be observed, likely involving the loss of an iodine atom or cleavage of the alkyl chain.

Applications in Research and Drug Development

While no specific applications of this compound in signaling pathways or drug development have been documented in the searched literature, its structure suggests potential utility as an intermediate in the synthesis of more complex molecules. The terminal iodoalkyne motif is a valuable handle for introducing the hept-2-yne fragment into larger structures through various coupling reactions, such as Sonogashira, Suzuki, or Stille couplings, after appropriate functionalization. Such strategies are frequently employed in the synthesis of biologically active compounds and novel materials.

Logical Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

References

A Technical Guide on the Potential Hazards of 7-Iodohept-2-yne

Disclaimer: This document provides a summary of available information and an inferred hazard assessment for 7-Iodohept-2-yne. As of the date of this report, specific toxicological and comprehensive safety data for this compound is not publicly available. The information presented herein is based on the chemical properties of structurally similar compounds and should be used as a preliminary guide for risk assessment and for informing safe handling practices. All laboratory work with this compound should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Introduction

This compound is a chemical intermediate used in organic synthesis. Due to the limited availability of specific safety data, this guide aims to provide a comprehensive overview of its potential hazards by examining its chemical structure and drawing comparisons with analogous compounds. This document is intended for researchers, scientists, and professionals in drug development who may handle this or similar compounds.

Chemical and Physical Properties

Limited data is available for this compound. The following table summarizes its basic chemical properties.

| Property | Value | Source |

| CAS Number | 70396-14-4 | [1][2][3] |

| Molecular Formula | C7H11I | [2][3] |

| Molecular Weight | 222.07 g/mol | [2] |

| Appearance | Clear solution | [2][3] |

| Storage | Keep in a dry and cool condition | [3] |

Inferred Hazard Profile

In the absence of direct toxicological data for this compound, a hazard assessment can be inferred by considering its structural components: a hept-2-yne (a C7 alkyne) backbone and an iodo-functional group.

The alkyne group and the seven-carbon chain contribute to the flammability of the molecule. The following table summarizes the known hazards of Hept-2-yne, a close structural analog.

| Hazard | GHS Classification (for Hept-2-yne) | Source |

| Flammability | Flammable liquids - Category 2 (Highly Flammable) | [4] |

| Aspiration Hazard | Aspiration hazard - Category 1 (May be fatal if swallowed and enters airways) | [4] |

| Skin Irritation | Skin irritation - Category 2 (Causes skin irritation) | [4] |

| Eye Irritation | Serious eye irritation | [4] |

| Respiratory Irritation | May cause respiratory irritation | [4] |

The presence of iodine in the molecule suggests potential for hazards associated with halogenated compounds. The following table summarizes the known hazards of 1-Iodoheptane and elemental Iodine.

| Hazard | GHS Classification (for 1-Iodoheptane/Iodine) | Source |

| Skin Contact | Harmful in contact with skin (Iodine) | [5] |

| Inhalation | Harmful if inhaled (Iodine) | [5] |

| General | Light sensitive (1-Iodoheptane) | [6] |

Experimental Protocols

A search of publicly available literature and safety databases did not yield any specific experimental protocols for the toxicological assessment of this compound.

Logical Approach for Hazard Assessment of Data-Poor Compounds

The following diagram illustrates the logical workflow used to infer the potential hazards of a compound like this compound, for which specific data is not available.

Recommended Safety Precautions

Based on the inferred hazard profile, the following safety precautions are recommended when handling this compound:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Handling and Storage:

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Protect from light.

-

-

First Aid:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention.

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Conclusion

While specific hazard data for this compound is lacking, an analysis of its structural analogs suggests that it should be handled as a flammable, potentially irritating, and harmful compound. The recommendations provided in this guide are based on an inferred risk profile and should be considered preliminary. A comprehensive experimental investigation is required to fully characterize the toxicological and safety properties of this compound.

References

- 1. This compound | CAS#:70396-14-4 | Chemsrc [chemsrc.com]

- 2. This compound, CasNo.70396-14-4 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 3. This compound, CasNo.70396-14-4 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 4. Hept-2-yne | C7H12 | CID 14245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ns1.americanelements.com [ns1.americanelements.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to 7-Iodohept-2-yne: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Iodohept-2-yne is a valuable chemical intermediate whose discovery and initial synthesis can be traced back to the needs of complex organic synthesis in the mid-20th century. This guide provides a comprehensive overview of the history, synthesis, and key physicochemical properties of this compound. Detailed experimental protocols for its preparation, supported by quantitative data and spectroscopic analysis, are presented. Furthermore, this document includes visualizations of synthetic pathways and experimental workflows to facilitate a deeper understanding of the core concepts for researchers in organic chemistry and drug development.

Introduction

This compound, with the chemical formula C₇H₁₁I and CAS number 70396-14-4, is a bifunctional molecule featuring both an internal alkyne and a primary alkyl iodide. This unique combination of functional groups makes it a versatile building block in organic synthesis, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility has been demonstrated in the construction of complex molecular architectures, including natural products and their analogues. This guide aims to provide a detailed account of the discovery and historical context of this compound, followed by a thorough examination of its synthesis and characterization.

Discovery and Historical Context

While the exact date of the first synthesis of this compound is not definitively documented in a singular "discovery" paper, its preparation is rooted in established methodologies for the conversion of alcohols to alkyl iodides. A significant early utilization of this compound was reported by Snider and Kirk in their 1983 work on intramolecular [2+2] cycloadditions of ketenes to acetylenes, published in the Journal of the American Chemical Society. In this seminal paper, they report the use of this compound as a key substrate, indicating that its synthesis was based on known and reliable chemical transformations at the time. The likely precursor, 5-heptyn-1-ol, was converted to the corresponding tosylate followed by displacement with iodide, a standard procedure in organic synthesis.

The development and use of this compound can be seen as part of a broader trend in synthetic organic chemistry to create versatile and functionalized building blocks to enable the efficient construction of complex target molecules.

Synthesis of this compound

The most common and historically relevant method for the synthesis of this compound involves a two-step sequence starting from the commercially available 5-heptyn-1-ol. This process is outlined below.

Synthetic Pathway

The overall synthetic transformation can be visualized as a two-step process: tosylation of the primary alcohol followed by nucleophilic substitution with iodide.

Theoretical Studies on 7-Iodohept-2-yne: A Prospective Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current theoretical landscape for 7-iodohept-2-yne. Notably, dedicated theoretical and computational studies on this specific molecule are not extensively available in peer-reviewed literature. Consequently, this document serves as a prospective guide, outlining the foundational data available from computational databases and presenting a detailed, proposed framework for future theoretical investigations. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to initiate and conduct in-depth computational analyses of this compound, a molecule of potential interest in synthetic chemistry and medicinal research due to its reactive alkyne and iodo functionalities. This guide summarizes known computed properties, details a robust, hypothetical experimental protocol for its theoretical study, and provides a visual workflow to guide such research.

Introduction

This compound is an organic molecule featuring a terminal alkyne and a primary iodoalkane. This combination of functional groups makes it a potentially versatile building block in organic synthesis, allowing for a variety of coupling and functionalization reactions. The carbon-iodine bond is relatively weak and susceptible to cleavage, making it a good leaving group and a participant in radical reactions. The alkyne moiety offers a site for additions, cycloadditions, and metal-catalyzed coupling reactions. Understanding the electronic structure, reactivity, and spectroscopic properties of this compound through theoretical studies can provide invaluable insights for its application in drug design and materials science.

Given the current absence of specific theoretical studies on this compound, this guide aims to bridge that gap by proposing a structured approach to its computational analysis, drawing upon established methodologies for similar halogenated alkynes.

Computed Properties of this compound

While detailed experimental or theoretical studies are lacking, several chemical databases provide computationally generated properties for this compound. These properties, summarized in Table 1, offer a baseline for further investigation.

| Property | Value | Source |

| Molecular Formula | C7H11I | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 70396-14-4 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 222.07 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Exact Mass | 221.991 g/mol | --INVALID-LINK-- |

| LogP (octanol/water) | 2.615 | --INVALID-LINK-- |

| Polar Surface Area (PSA) | 0 Ų | --INVALID-LINK-- |

Proposed Experimental Protocol for Theoretical Investigation

The following protocol outlines a robust computational methodology for a comprehensive theoretical study of this compound. This protocol is based on methods proven effective for other organoiodine compounds and halogenated alkynes.

Computational Methods

3.1.1. Geometry Optimization and Vibrational Frequencies: The molecular geometry of this compound will be optimized using Density Functional Theory (DFT). Recommended functionals include the M06-2X, which is well-regarded for main-group thermochemistry and kinetics, or a dispersion-corrected functional such as B3LYP-D3. For the basis set, a triple-ζ quality basis set, such as def2-TZVP, is advisable for carbon and hydrogen atoms. For the iodine atom, due to its large number of electrons and relativistic effects, an effective core potential (ECP) such as the def2-TZVP ECP should be employed to replace the core electrons, simplifying the calculation while maintaining accuracy. Frequency calculations will be performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

3.1.2. Electronic Properties and Bonding Analysis: To investigate the electronic properties, single-point energy calculations can be performed on the optimized geometry using a higher level of theory, such as Møller–Plesset perturbation theory (MP2) or coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), to obtain more accurate electronic energies. Natural Bond Orbital (NBO) analysis will be employed to study the nature of the C-I bond, atomic charges, and hyperconjugative interactions. The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology and characterize the interatomic interactions.

3.1.3. Reactivity and Mechanistic Studies: Potential reaction pathways, such as nucleophilic substitution at the carbon bearing the iodine or addition reactions at the alkyne, can be modeled. Transition states will be located using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods. The intrinsic reaction coordinate (IRC) will be calculated to confirm that the located transition states connect the correct reactants and products. Activation energies and reaction enthalpies will be calculated to predict the feasibility and kinetics of different reaction pathways.

Software

Commonly used quantum chemistry software packages for these types of calculations include Gaussian, ORCA, and Turbomole.

Visualizations

The following diagrams illustrate the proposed workflow for a theoretical study and a conceptual representation of the key reactive sites of this compound.

Caption: A generalized workflow for the theoretical investigation of this compound.

Caption: Conceptual diagram of reactive sites on this compound and potential reaction types.

Conclusion

While dedicated theoretical research on this compound is currently limited, this guide provides a solid foundation for future computational studies. The proposed methodologies, rooted in established quantum chemical techniques, offer a clear path to elucidating the molecule's structural, electronic, and reactive properties. Such studies would be highly valuable to the scientific community, particularly for those in synthetic chemistry and drug development, by enabling a deeper, predictive understanding of this versatile chemical entity. The provided workflows and conceptual diagrams serve as a starting point for these much-needed investigations.

An In-depth Technical Guide to the Electrophilicity of the Alkyne in 7-Iodohept-2-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic character of the internal alkyne moiety in 7-iodohept-2-yne. The document synthesizes theoretical principles, computational chemistry concepts, and representative experimental frameworks to offer insights into the molecule's reactivity and potential applications in chemical synthesis and drug discovery.

Theoretical Framework: Understanding Alkyne Electrophilicity

The reactivity of an alkyne is governed by the unique electronic structure of the carbon-carbon triple bond. Unlike alkenes, the sp-hybridized carbon atoms of an alkyne have 50% s-character, rendering them more electronegative than their sp2-hybridized counterparts. This increased electronegativity draws electron density away from the π-systems, making the alkyne carbons themselves somewhat electron-deficient and thus, intrinsically electrophilic.

However, this is counterbalanced by the fact that the resulting vinyl cation intermediate, which would form during a standard electrophilic addition, is highly unstable.[1] Consequently, while alkynes possess electrophilic character, they are generally less reactive towards electrophiles than alkenes.[2] Their electrophilicity is most effectively expressed in reactions with nucleophiles, particularly when activated by transition metal catalysts.

For the specific case of This compound , several structural features modulate the electrophilicity of the C-2/C-3 triple bond:

-

Internal Alkyne: As an internal alkyne, it is more sterically hindered than a terminal alkyne, which can affect the approach of nucleophiles. Internal alkynes are also generally more stable than their terminal isomers.

-

Substitution: The alkyne is asymmetrically substituted with a methyl group at one end and a five-carbon chain at the other. This electronic asymmetry can lead to regioselectivity in addition reactions.

-

Inductive Effect: The iodine atom at the C-7 position exerts an electron-withdrawing inductive effect (-I). Although this effect is attenuated over the five-sigma-bond distance, it subtly enhances the overall electron deficiency of the molecule, including the alkyne moiety, thereby increasing its electrophilicity.

Quantitative Analysis: The Global Electrophilicity Index (ω)

In the absence of direct experimental kinetic data for this compound, its electrophilicity can be contextualized using the global electrophilicity index (ω), a quantitative scale derived from conceptual Density Functional Theory (DFT).[3] This index measures the stabilization in energy when a system acquires additional electronic charge from its environment.[4] It is calculated using the electronic chemical potential (μ) and the chemical hardness (η) as follows:

ω = μ² / 2η

A higher ω value indicates a greater capacity of a molecule to act as an electrophile. While the specific ω value for this compound is not published, a comparative analysis with known values for related compounds can provide a strong estimation of its reactivity.

| Compound Class | Substituent Example | Typical Electrophilicity Index (ω) in eV | Electrophilic Character | Reference |

| Azides (for comparison) | Phenyl Azide (C₆H₅N₃) | 1.26 | Moderate | [3] |

| p-Nitrophenyl Azide | 2.00 | Strong | [3] | |

| Alkynes | Phenylacetylene (C₆H₅C≡CH) | 1.15 | Moderate | [3] |

| Methyl Propiolate (HC≡CCO₂Me) | 1.83 | Strong | [3] | |

| Estimated for this compound | - (CH₂)₄-I (weakly e⁻-withdrawing) | ~1.2 - 1.4 | Moderate | N/A |

Table 1: A comparative scale of calculated global electrophilicity index (ω) values for representative alkynes and other molecules. The value for this compound is an estimation based on the electronic nature of its substituents.

The analysis suggests that the alkyne in this compound is moderately electrophilic. The electron-withdrawing nature of the distant iodo group would likely place its ω value slightly higher than that of a simple alkyl-substituted alkyne.

Reactivity and Representative Experimental Protocols

The moderate electrophilicity of the alkyne in this compound suggests that its reaction with most nucleophiles will require activation, typically via a transition metal catalyst. Such catalysts can coordinate to the alkyne, increasing its polarization and rendering it more susceptible to nucleophilic attack.

Due to a lack of published specific reactions for this compound, a representative protocol for the hydroamination of a similar internal alkyne is provided below. This reaction exemplifies the activation of an alkyne's electrophilic character to form C-N bonds, a crucial transformation in drug development.

Representative Protocol: Gold-Catalyzed Hydroamination of an Internal Alkyne

This protocol is adapted from methodologies for the intermolecular hydroamination of internal alkynes and serves as a plausible workflow for investigating the reactivity of this compound.